molecular formula C38H24N2O3S2 B11690434 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)

5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)

Cat. No.: B11690434
M. Wt: 620.7 g/mol
InChI Key: NHYMOMCDUFDPRL-UHFFFAOYSA-N
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Description

5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) is a complex organic compound characterized by its unique structure comprising isoxazole rings, phenyl groups, and sulfur linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction, where a suitable precursor undergoes a series of reactions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole) is unique due to its combination of isoxazole rings and sulfur linkages, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C38H24N2O3S2

Molecular Weight

620.7 g/mol

IUPAC Name

3-phenyl-5-[4-[4-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy]phenyl]sulfanyl-2,1-benzoxazole

InChI

InChI=1S/C38H24N2O3S2/c1-3-7-25(8-4-1)37-33-23-31(19-21-35(33)39-42-37)44-29-15-11-27(12-16-29)41-28-13-17-30(18-14-28)45-32-20-22-36-34(24-32)38(43-40-36)26-9-5-2-6-10-26/h1-24H

InChI Key

NHYMOMCDUFDPRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC=C(C=C4)OC5=CC=C(C=C5)SC6=CC7=C(ON=C7C=C6)C8=CC=CC=C8

Origin of Product

United States

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